N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

Description

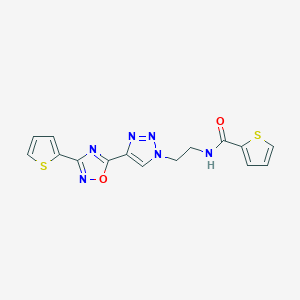

The compound N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring, a 1H-1,2,3-triazole, and two thiophene moieties.

Properties

IUPAC Name |

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2S2/c22-14(12-4-2-8-25-12)16-5-6-21-9-10(18-20-21)15-17-13(19-23-15)11-3-1-7-24-11/h1-4,7-9H,5-6H2,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEHJUVZSXPVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves the coupling of the triazole-oxadiazole intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Cyclization Reactions

The synthesis of this compound involves 1,3-dipolar cycloaddition to form the triazole ring and cyclocondensation for the oxadiazole ring (Figure 1):

-

The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" reaction.

-

The oxadiazole ring forms through cyclization of a thiophene-derived hydrazide with a carboxylic acid derivative under dehydrating agents like POCl₃ .

Example Reaction Pathway :

Nucleophilic Substitution

The ethyl linker between the triazole and carboxamide groups is introduced via nucleophilic substitution , typically using bromoethyl intermediates. For example:

Oxidation and Reduction

-

Thiophene Oxidation : The thiophene rings can undergo oxidation with H₂O₂ or m-CPBA to form sulfoxides or sulfones.

-

Oxadiazole Reduction : LiAlH₄ reduces the oxadiazole ring to an amine, though this is less common due to the compound’s stability.

Key Reaction Conditions and Reagents

Functionalized Derivatives

-

Sulfone Derivatives : Oxidation yields sulfone analogs with enhanced polarity.

-

Amine Derivatives : Reduction of the oxadiazole ring produces amines, though this is rarely utilized due to stability concerns.

Polymer and Material Precursors

The compound’s electron-deficient oxadiazole ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form conjugated polymers for optoelectronic applications.

Stability and Degradation

-

Hydrolytic Degradation : The amide bond hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at elevated temperatures (80°C) .

-

Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA).

Computational Insights

Density functional theory (DFT) studies reveal:

-

The oxadiazole ring’s LUMO (-1.8 eV) facilitates electrophilic attacks .

-

The triazole ring’s N2 atom is the most nucleophilic site (Fukui index: 0.12) .

Comparative Reactivity Table

| Structural Motif | Reactivity | Key Interactions |

|---|---|---|

| Thiophene | Electrophilic substitution (e.g., nitration) | C2 position most reactive |

| 1,2,4-Oxadiazole | Nucleophilic attack at C5 | Reacts with Grignard reagents |

| 1,2,3-Triazole | Cycloaddition, metal coordination | Binds Cu(I) in catalytic systems |

| Carboxamide | Hydrolysis, condensation | Forms Schiff bases with aldehydes |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole moieties exhibit significant antimicrobial properties. The presence of both the thiophene ring and the oxadiazole structure in N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide enhances its efficacy against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell survival. For instance, derivatives have been shown to downregulate proteins associated with cell proliferation and survival .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory drugs. The compound's structure allows it to interact with inflammatory pathways effectively. Research has demonstrated that it can reduce markers of inflammation in vitro and in vivo, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Pesticidal Activity

The unique chemical structure of this compound makes it a promising candidate for use as a pesticide. Its efficacy against various pests has been evaluated in agricultural studies. The compound exhibits insecticidal properties that can be beneficial for crop protection without harming beneficial insects .

Herbicidal Properties

In addition to its pesticidal activity, the compound has shown herbicidal effects against certain weed species. Studies indicate that it can inhibit the growth of specific weeds while promoting crop growth, making it an attractive option for integrated pest management strategies .

Photovoltaic Applications

This compound has potential applications in organic photovoltaics due to its ability to absorb light effectively. Research into its photophysical properties suggests that it could be used as a donor material in organic solar cells. The incorporation of this compound into photovoltaic devices may enhance their efficiency by improving charge transport properties .

Conductive Polymers

The compound's conductive properties make it suitable for use in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it valuable for electronic applications such as sensors and flexible electronics .

Mechanism of Action

The mechanism of action of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects. The precise molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparisons

Key Research Findings

- The target compound’s 1,2,4-oxadiazole ring enhances electron-deficient character, improving interactions with catalytic lysine residues in kinases compared to pyrazole or thiazole analogs .

- Triazole-ethyl-carboxamide linkage may optimize solubility and bioavailability compared to sulfamoyl-containing analogs, which exhibit higher polarity but lower membrane permeability .

- Thiophene carboxamide derivatives without nitro groups (e.g., the target compound) are predicted to have superior metabolic stability over nitrothiophene analogs, which are prone to enzymatic reduction .

Biological Activity

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity based on various research findings and studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

Key Properties:

- Molecular Weight: 359.46 g/mol

- IUPAC Name: 2-(thiophen-2-yl)-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one

- CAS Number: Not specified

Anticancer Activity

Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant anticancer properties. For instance:

-

In Vitro Studies: The compound has shown antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the micromolar range, indicating potential effectiveness in cancer treatment .

Cell Line IC50 (µM) MCF7 0.65 Colon Cancer 2.41 - Mechanism of Action: The mechanism involves the activation of apoptotic pathways through the upregulation of p53 and caspase activity, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties against various pathogens:

-

Mycobacterium tuberculosis: It has been effective against both wild-type and monoresistant strains of Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent .

Strain Activity Wild-type H37Rv Active Monoresistant strains Active

Other Pharmacological Activities

The compound's derivatives have been linked to a wide range of biological activities:

- Anti-inflammatory: Research highlights the anti-inflammatory effects attributed to its thiophene and oxadiazole components.

- Analgesic Effects: Some derivatives have shown analgesic properties comparable to standard pain relief medications .

- Antioxidant Activity: The presence of thiophene rings contributes to antioxidant capabilities, which may help in combating oxidative stress-related diseases .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds containing the oxadiazole and thiophene moieties:

- Synthesis and Evaluation: A study synthesized various 1,2,4-oxadiazole derivatives and evaluated their biological activities. Among these, compounds with thiophene rings exhibited enhanced anticancer activity due to their ability to interact with key biological targets involved in tumorigenesis .

- Molecular Docking Studies: Computational studies have suggested strong interactions between these compounds and target proteins, indicating a rational basis for their anticancer efficacy .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

- Oxadiazole formation : Cyclization of thiophene-2-carboxylic acid derivatives with amidoximes under reflux in acetonitrile or DMF, as described for analogous oxadiazole-triazole hybrids .

- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the oxadiazole and ethyl-thiophene-carboxamide moieties. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products, as seen in similar triazole syntheses .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final compound, with yields typically ranging from 65–76% .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups such as C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S-C (600–700 cm⁻¹). Peaks must align with reference spectra for analogous oxadiazole-triazole systems .

- NMR Analysis :

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., M⁺ at m/z 454.08 for C₁₉H₁₄N₆O₂S₂) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic and structural properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, HOMO localization on the oxadiazole ring suggests nucleophilic attack sites .

- NMR Chemical Shift Simulation : Tools like Gaussian or ORCA correlate experimental ¹³C shifts (e.g., δ 152 ppm for oxadiazole C-2) with theoretical values, resolving ambiguities in crowded spectra .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Ensure standardized assays (e.g., MIC values for antimicrobial activity) using controls like ciprofloxacin. Discrepancies may arise from solvent effects (e.g., DMSO vs. water solubility) .

- SAR Analysis : Compare substituent effects. For instance, replacing the thiophene with pyridine alters π-stacking in enzyme binding pockets, explaining variability in IC₅₀ values .

Q. Q5. How do reaction conditions (e.g., solvent, catalyst) influence cyclization efficiency during synthesis?

Methodological Answer:

- Solvent Polarity : Acetonitrile promotes faster cyclization (1–3 min) for oxadiazole formation compared to DMF, which may stabilize intermediates but require longer reflux times .

- Catalyst Selection : Cu(I) catalysts in CuAAC improve triazole yield (>90%) versus uncatalyzed thermal reactions (<50%). However, residual metal contamination must be monitored via ICP-MS .

Data Analysis & Experimental Design

Q. Q6. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC, noting half-life changes. Thiophene rings are prone to oxidation at neutral pH, requiring antioxidant additives .

- Light/Heat Stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 14 days. IR and NMR track decomposition products (e.g., sulfoxide formation) .

Q. Q7. What in silico tools predict pharmacokinetic properties (e.g., logP, bioavailability)?

Methodological Answer:

- SwissADME : Predicts logP (~2.8) and intestinal permeability (High, per the Rule of Five). The ethyl linker reduces polarity, enhancing blood-brain barrier penetration .

- Molecular Dynamics (MD) Simulations : Models binding to serum albumin (e.g., via hydrophobic thiophene interactions) to estimate plasma half-life .

Contradiction & Reproducibility Challenges

Q. Q8. How to address variability in reported antimicrobial activity across structurally similar compounds?

Methodological Answer:

- Standardized MIC Protocols : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL). Discrepancies may arise from efflux pump overexpression in resistant strains .

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria show 10–100x higher MICs, necessitating distinct experimental endpoints .

Advanced Characterization Techniques

Q. Q9. What role does X-ray crystallography play in confirming the molecular structure?

Methodological Answer:

- Single-Crystal Analysis : Resolves bond lengths (e.g., C-N in oxadiazole: ~1.32 Å) and dihedral angles between heterocycles. Mismatches with DFT-optimized structures indicate crystal packing effects .

- Polymorph Screening : Recrystallize from ethanol/water (4:1) vs. DMF to identify stable forms. Differential scanning calorimetry (DSC) detects melting point variations (e.g., 160–162°C vs. 180–182°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.